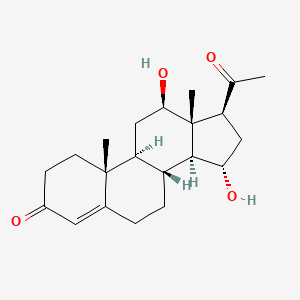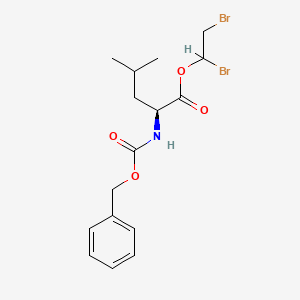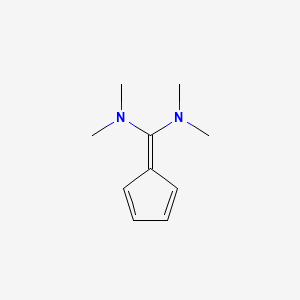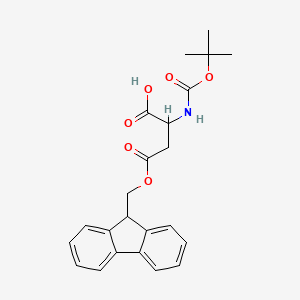
Cajanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cajanone can be synthesized through various synthetic routes. One common method involves the use of flavonoid precursors under specific reaction conditions. The synthesis typically involves the cyclization of chalcones in the presence of acidic or basic catalysts. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from Cajanus cajan using solvent extraction methods. Advanced techniques such as microwave-assisted extraction and high-performance liquid chromatography (HPLC) are employed to enhance the efficiency and purity of the extraction process .
Análisis De Reacciones Químicas
Types of Reactions
Cajanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound, often leading to the formation of dihydro derivatives.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, such as dihydrothis compound, halogenated this compound, and alkylated this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
Chemistry: Cajanone and its derivatives are used as intermediates in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antifungal and antibacterial activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: this compound has shown promise in the treatment of various diseases due to its antioxidant and anti-inflammatory properties. It is being investigated for its potential use in treating conditions such as arthritis and cancer.
Mecanismo De Acción
Cajanone exerts its effects through various molecular targets and pathways. The compound is known to inhibit the growth of pathogens by disrupting their cellular processes. For instance, this compound inhibits the growth of the pigeonpea wilt pathogen Fusarium oxysporum by interfering with its metabolic pathways . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Comparación Con Compuestos Similares
Cajanone is unique among isoflavanones due to its specific biological activities. Similar compounds include:
Genistein: Another isoflavone with antioxidant and anticancer properties.
Biochanin A: Known for its anti-inflammatory and anticancer activities.
Daidzein: Exhibits estrogenic and antioxidant properties.
Compared to these compounds, this compound stands out for its potent antifungal activity and its ability to inhibit specific pathogens .
Propiedades
Número CAS |
63006-48-4 |
|---|---|
Fórmula molecular |
C25H26O6 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
7-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-6-14-9-16(19(27)10-18(14)26)17-12-30-21-11-20-15(7-8-25(3,4)31-20)23(28)22(21)24(17)29/h5,7-11,17,26-28H,6,12H2,1-4H3 |
Clave InChI |
BAKSOIVZFARRJC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC(=C(C=C1O)O)C2COC3=C(C2=O)C(=C4C=CC(OC4=C3)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)









![2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B12810034.png)
